(E)-(4-chlorophenyl){4,5-dioxo-2-[4-(propan-2-yl)phenyl]-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene}methanolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-(4-chlorophenyl){4,5-dioxo-2-[4-(propan-2-yl)phenyl]-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene}methanolate is a chemical compound that has gained significant attention due to its potential applications in scientific research. This compound is commonly referred to as C21H20ClNO5 and is synthesized using specific methods. The purpose of
Wirkmechanismus
The mechanism of action of (E)-(4-chlorophenyl){4,5-dioxo-2-[4-(propan-2-yl)phenyl]-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene}methanolate is not fully understood. However, studies suggest that the compound may inhibit the growth of bacterial cells by disrupting the cell membrane and interfering with essential metabolic processes. The compound may also inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, initial studies suggest that the compound may have potential applications in treating bacterial infections and cancer. The compound may also have other physiological effects, such as anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using (E)-(4-chlorophenyl){4,5-dioxo-2-[4-(propan-2-yl)phenyl]-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene}methanolate in lab experiments is its potential antimicrobial and anticancer properties. The compound may be useful in developing new drugs to treat bacterial infections and cancer. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safety and toxicity of the compound.
Zukünftige Richtungen
There are several future directions for research on (E)-(4-chlorophenyl){4,5-dioxo-2-[4-(propan-2-yl)phenyl]-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene}methanolate. One direction is to study the compound's potential applications in treating other diseases, such as Alzheimer's disease and diabetes. Another direction is to study the compound's mechanism of action in more detail to better understand its potential applications. Additionally, further studies are needed to determine the safety and toxicity of the compound and to develop new methods for synthesizing the compound.
Synthesemethoden
The synthesis of (E)-(4-chlorophenyl){4,5-dioxo-2-[4-(propan-2-yl)phenyl]-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene}methanolate involves the use of specific chemicals and techniques. The compound is synthesized by reacting 4-chlorobenzaldehyde, 3-pyridinemethanol, and 2-(4-isopropylphenyl)acetic acid in the presence of a catalyst. This reaction results in the formation of a yellow solid, which is further purified using recrystallization techniques. The purity of the compound is verified using various analytical methods, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
(E)-(4-chlorophenyl){4,5-dioxo-2-[4-(propan-2-yl)phenyl]-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene}methanolate has potential applications in various scientific research areas. The compound has been studied for its antimicrobial activity and has shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, the compound has been studied for its anticancer properties and has shown potential in inhibiting the growth of cancer cells.
Eigenschaften
Molekularformel |
C26H23ClN2O3 |
---|---|
Molekulargewicht |
446.9 g/mol |
IUPAC-Name |
(E)-(4-chlorophenyl)-[4,5-dioxo-2-(4-propan-2-ylphenyl)-1-(pyridin-1-ium-3-ylmethyl)pyrrolidin-3-ylidene]methanolate |
InChI |
InChI=1S/C26H23ClN2O3/c1-16(2)18-5-7-19(8-6-18)23-22(24(30)20-9-11-21(27)12-10-20)25(31)26(32)29(23)15-17-4-3-13-28-14-17/h3-14,16,23,30H,15H2,1-2H3/b24-22+ |
InChI-Schlüssel |
NOTJRJLLRHSPHC-ZNTNEXAZSA-N |
Isomerische SMILES |
CC(C)C1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)Cl)\[O-])/C(=O)C(=O)N2CC4=C[NH+]=CC=C4 |
SMILES |
CC(C)C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CC4=CN=CC=C4 |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Cl)[O-])C(=O)C(=O)N2CC4=C[NH+]=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.